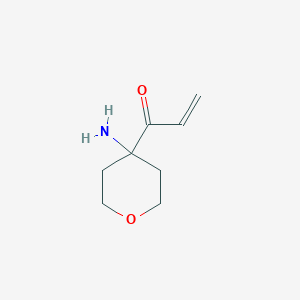

1-(4-Aminooxan-4-yl)prop-2-en-1-one

Description

1-(4-Aminooxan-4-yl)prop-2-en-1-one is a synthetic organic compound featuring a propenone (α,β-unsaturated ketone) backbone substituted with a 4-aminooxan-4-yl (4-aminotetrahydropyran) moiety.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1-(4-aminooxan-4-yl)prop-2-en-1-one |

InChI |

InChI=1S/C8H13NO2/c1-2-7(10)8(9)3-5-11-6-4-8/h2H,1,3-6,9H2 |

InChI Key |

HLPIQIMUJNQIJT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1(CCOCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminooxan-4-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.

Amination: Introduction of the amino group can be achieved via nucleophilic substitution reactions using amines.

Propenone Formation: The final step involves the formation of the propenone moiety through aldol condensation reactions, where an aldehyde reacts with a ketone under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminooxan-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxane ketones or carboxylic acids.

Reduction: Formation of oxane alcohols or saturated ketones.

Substitution: Formation of N-substituted oxane derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(4-Aminooxan-4-yl)prop-2-yn-1-one

1-(4-Aminooxan-4-yl)prop-2-yn-1-one is an organic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. It has a wide range of applications in scientific research.

Chemistry

It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology

The compound is utilized in the study of biochemical pathways and enzyme interactions.

Medicine

Research involving this compound includes its potential therapeutic effects and its role in drug development.

Industry

It is employed in the development of new materials and chemical processes.

Chemical Reactions

1-(4-Aminooxan-4-yl)prop-2-yn-1-one undergoes various chemical reactions:

- Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-(4-Aminooxan-4-yl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor functions. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with chalcones (1,3-diarylpropenones) and other α,β-unsaturated ketones. Key analogs include:

Key Observations :

- Amino Groups: The 4-aminophenyl or amino-heterocyclic substituents (e.g., 4-aminooxan) enhance electrostatic interactions in biological targets, as seen in antimalarial chalcones .

- Electron-Donating/Withdrawing Groups : Methoxy (OCH₃) and chloro (Cl) substituents modulate electronic properties, affecting reactivity and binding affinity .

Antimalarial Activity

Chalcones with amino and methoxy groups exhibit significant inhibition of the Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR) interaction:

- (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: 50% inhibition at 100 µM .

- The amino group forms electrostatic interactions with PfFNR’s active site, while methoxy groups enhance lipophilicity .

Anticancer Potential

Compounds like (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one serve as intermediates for anticancer drugs, highlighting the role of enones in apoptosis induction .

Physicochemical Properties

Quantum chemical descriptors (e.g., HOMO-LUMO energy gaps) for related enones reveal electronic trends:

| Compound (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| -8.723 | -8.171 | 0.552 | |

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -5.386 | -4.959 | 0.427 |

Implications : Smaller HOMO-LUMO gaps (ΔE) correlate with higher reactivity, favoring charge-transfer interactions in biological systems .

Biological Activity

1-(4-Aminooxan-4-yl)prop-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxanone ring, which is crucial for its biological activity. The presence of the amino group and the α,β-unsaturated carbonyl moiety contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of chalcones, which share structural similarities, can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the MDM2 protein interaction .

Key Findings:

- Inhibition of Cell Growth: Compounds with similar structures demonstrated growth inhibitory activity in various cancer cell lines (e.g., HCT116 cells) with GI50 values ranging from 0.09 to 3.10 μM .

- Mechanism of Action: The mechanism often involves the induction of apoptosis through increased levels of cleaved PARP and decreased expression of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Additionally, this compound may exhibit antimicrobial properties. Analogous compounds have been investigated for their effectiveness against various bacterial strains, showing potential as novel antimicrobial agents .

Case Study:

A study on heterocyclic amine derivatives revealed promising antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effective inhibition against certain pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications to the oxanone ring or the amino group can enhance or diminish its potency.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased selectivity for cancer cells |

| Alteration of carbon chain length | Varied GI50 values; optimal length enhances activity |

| Substitution at the amino position | Can improve solubility and bioavailability |

These findings suggest that careful structural modifications can lead to compounds with improved therapeutic profiles.

Research Findings and Case Studies

Recent studies have focused on optimizing the structure of related compounds to enhance their biological activities. For example, a series of analogs were synthesized and tested for their anticancer effects, leading to the identification of more potent inhibitors with specific targeting capabilities .

Example Case Studies

- Chalcone Derivatives: A series of chalcone analogs were synthesized, leading to compounds with GI50 values as low as 0.09 μM against HCT116 cells. These studies emphasize the importance of structural features in determining biological efficacy .

- Antimicrobial Testing: In a study involving azachalcone derivatives, several compounds showed MIC values ranging from 6.62 to 20.22 μM against Mycobacterium tuberculosis strains, highlighting their potential as new therapeutic agents .

Q & A

Basic Synthesis and Structural Confirmation

Q: What are the established synthetic routes for 1-(4-Aminooxan-4-yl)prop-2-en-1-one, and how is its structure confirmed experimentally? A:

- Synthesis: While direct synthetic routes for this compound are not explicitly detailed in the evidence, analogous chalcone derivatives (e.g., (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) are typically synthesized via Claisen-Schmidt condensation between ketones and aldehydes under basic conditions .

- Characterization: Confirmatory techniques include:

- Spectroscopy: IR (carbonyl stretching ~1650–1700 cm⁻¹), HR-MS (exact mass verification), and ¹H NMR (olefinic protons at δ 6.5–8.0 ppm, coupling constants for E/Z configuration) .

- XRD Crystallography: Single-crystal X-ray diffraction confirms molecular geometry, bond lengths, and dihedral angles between aromatic rings. SHELX software is widely used for refinement .

Advanced Crystallographic Analysis

Q: How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing of this compound? A:

- Hydrogen Bonding Patterns: Graph set analysis (as per Etter’s rules) can classify interactions like N–H···O or C–H···O bonds. These interactions stabilize the crystal lattice and affect melting points/solubility .

- Packing Efficiency: Tools like ORTEP-3 generate graphical representations of thermal ellipsoids and intermolecular contacts, aiding in understanding steric and electronic effects .

Computational Validation

Q: How do DFT calculations align with experimental data for this compound’s geometric and electronic properties? A:

- Bond Parameters: DFT-optimized bond lengths (e.g., C=O, C–C) typically show <0.02 Å deviation from XRD data. Discrepancies >0.05 Å may indicate solvation effects or crystal packing forces .

- UV-Vis Spectroscopy: TD-DFT calculations predict λmax values for electronic transitions (e.g., π→π* in the enone system). Experimental UV spectra should match within ±10 nm .

Pharmacological Potential

Q: What methodologies are used to assess the neuroprotective or antimicrobial activity of prop-2-en-1-one derivatives? A:

- In Vitro Assays:

- Structure-Activity Relationships (SAR): Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) correlate with enhanced bioactivity .

Coordination Chemistry Applications

Q: Can this compound act as a ligand in metal coordination complexes, and what analytical methods validate such complexes? A:

- Ligand Design: The enone moiety and amino group enable chelation with transition metals (e.g., Cu²⁺, Co²⁺). Synthetic protocols involve refluxing metal salts with the ligand in ethanol .

- Characterization:

- Spectroscopic: IR shifts in C=O and N–H stretches indicate metal-ligand binding.

- Magnetic Susceptibility: SQUID magnetometry determines metal oxidation states .

Resolving Experimental-Computational Discrepancies

Q: How should researchers address contradictions between theoretical predictions and experimental results? A:

- Error Sources: Identify approximations in DFT functionals (e.g., B3LYP vs. M06-2X) or basis sets. Solvent effects in DFT (e.g., PCM model) may improve alignment with solution-phase data .

- Statistical Validation: Use metrics like RMSD (root mean square deviation) for geometric parameters or R² values for spectroscopic correlations .

Chirality and Configuration Analysis

Q: How is the E/Z configuration of the enone moiety determined? A:

- XRD: Definitive assignment via crystallographic data (e.g., torsion angles >150° for E isomers) .

- NMR Coupling Constants: J values >12 Hz for trans (E) olefinic protons vs. <10 Hz for cis (Z) .

Reactivity of the Enone System

Q: What reactions are characteristic of the α,β-unsaturated ketone group in this compound? A:

- Nucleophilic Additions: Michael additions (e.g., thiols, amines) at the β-position, monitored by TLC or HPLC .

- Cycloadditions: Diels-Alder reactions with dienes, analyzed via DSC for exothermicity .

Mechanical and Thermal Properties

Q: How do molecular mechanics simulations predict mechanical behavior (e.g., elasticity) of crystalline forms? A:

- Force Fields: Use software like GROMACS with CHARMM parameters to model Young’s modulus and hardness. Correlate with nanoindentation experiments on single crystals .

- Thermal Stability: TGA-DSC profiles reveal decomposition temperatures, linked to hydrogen bonding strength .

Advanced Spectroscopic Techniques

Q: What specialized methods (e.g., Hirshfeld surface analysis) elucidate supramolecular interactions? A:

- Hirshfeld Surfaces: CrystalExplorer software maps dₑᵢ (distance to nearest nucleus) and dᵢ (contact distance), highlighting dominant interactions (e.g., H···H, C···O) .

- Fingerprint Plots: Quantify interaction types (e.g., 40% H···H contacts indicate van der Waals dominance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.